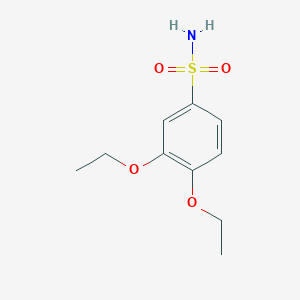

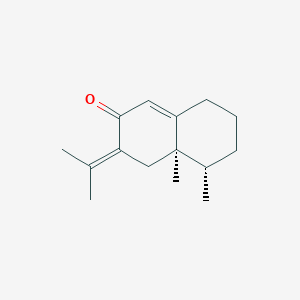

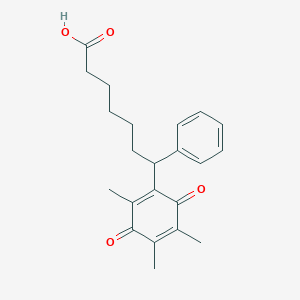

![molecular formula C16H15N3O2S B026766 5-[(4-甲氧基苯氧基)甲基]-4-苯基-4H-1,2,4-三唑-3-硫醇 CAS No. 107951-97-3](/img/structure/B26766.png)

5-[(4-甲氧基苯氧基)甲基]-4-苯基-4H-1,2,4-三唑-3-硫醇

描述

5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with potential therapeutic applications. It is a triazole derivative that has been synthesized and studied for its biological activities.

科学研究应用

反应性和生物活性

抗氧化和抗自由基活性:1,2,4-三唑-3-硫醇衍生物,包括结构类似于5-[(4-甲氧基苯氧基)甲基]-4-苯基-4H-1,2,4-三唑-3-硫醇的化合物,以其高抗氧化和抗自由基活性而闻名。这些化合物与生物源性氨基酸半胱氨酸进行比较,半胱氨酸也具有一个自由的SH基团,表明它们在生化过程中的潜力,特别是在高氧化应激条件下,如接受高剂量辐射的患者(Kaplaushenko, 2019)。

药理应用

多样的生物活性:1,2,4-三唑衍生物以其广泛的生物活性而闻名,包括抗微生物、抗真菌、抗氧化、抗炎和抗病毒性能。这种多功能性使它们成为新治疗剂的有吸引力选择。潜在具有生物活性的1,2,4-三唑的合成展示了这些化合物在解决各种健康状况中的潜力(Ohloblina, 2022)。

材料科学应用

光学材料和缓蚀剂:除了它们在生物学上的重要性外,1,2,4-三唑衍生物在工程、冶金和农业中被广泛应用。它们用作光学材料、光敏剂、着色剂、抗氧化剂以及燃料和油品的添加剂。它们作为缓蚀剂的应用展示了它们在工业过程中的实用性,强调了三唑衍生物在各个领域的化学多功能性和广泛适用性(Parchenko, 2019)。

作用机制

Target of Action

A structurally similar compound, methyl-3,5-diiodo-4-(4’-methoxyphenoxy) benzoate (dime), has been found to disrupt microtubule assembly . Microtubules play a crucial role in cell division and are often targeted by anticancer drugs.

Mode of Action

Dime, a similar compound, induces morphologic changes in cancer cells such as multinucleation and enlargement, and arrests the cell cycle in the m phase without affecting interphase

Biochemical Pathways

Dime has been found to cause dose-dependent double strand cuts of dna , which could lead to cell death. This suggests that our compound might interfere with DNA replication or repair pathways, but this needs to be confirmed with further studies.

Result of Action

Cells exposed to dime divided in an abnormal manner, leading to cell fusion and multinucleation

Action Environment

It’s worth noting that the efficacy of dime, a similar compound, is influenced by the presence of an esterase that cleaves the methyl ester group of dime . This suggests that our compound’s action might also be influenced by specific enzymes present in the environment, but more research is needed to confirm this.

属性

IUPAC Name |

3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-20-13-7-9-14(10-8-13)21-11-15-17-18-16(22)19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMIMUQYCSXGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355475 | |

| Record name | 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107951-97-3 | |

| Record name | 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

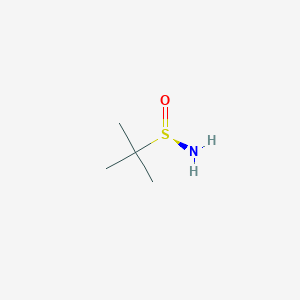

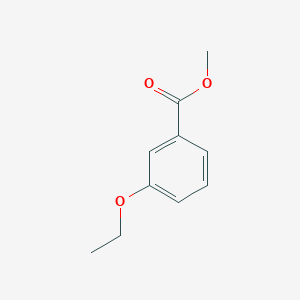

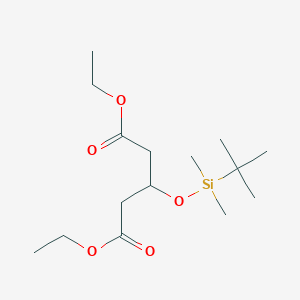

![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)